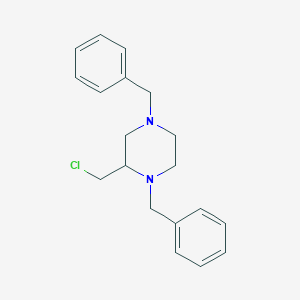
Antimony iodide oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony iodide oxide (SbIO) is a chemical compound that has gained attention in recent years due to its potential applications in various fields such as nanotechnology, material science, and biomedical research. SbIO is a yellowish powder that is formed by the reaction between antimony trioxide and iodine.
Mecanismo De Acción
The mechanism of action of Antimony iodide oxide is not fully understood. However, studies have shown that this compound induces apoptosis (cell death) in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In a study on the toxicity of this compound in mice, it was found that this compound did not cause any significant changes in the biochemical and physiological parameters of the mice. However, further studies are needed to fully understand the toxicity of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Antimony iodide oxide is its low toxicity, which makes it a promising candidate for biomedical research. However, one limitation of this compound is its low solubility in water, which makes it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of Antimony iodide oxide. One direction is to further investigate the mechanism of action of this compound in cancer cells. Another direction is to study the potential of this compound as an antibacterial agent. Additionally, the synthesis of this compound-based nanomaterials and glasses could be further explored for their potential applications in material science. Finally, the toxicity of this compound in vivo needs to be further studied to fully understand its safety for use in biomedical research.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields such as nanotechnology, material science, and biomedical research. The synthesis method of this compound is relatively simple and produces a yellowish powder. This compound has been studied extensively for its potential as an anticancer agent and has low toxicity in vitro and in vivo. However, further studies are needed to fully understand the mechanism of action and toxicity of this compound.
Aplicaciones Científicas De Investigación
Antimony iodide oxide has been studied extensively for its potential applications in various fields. In nanotechnology, this compound has been used as a precursor for the synthesis of antimony-based nanomaterials. In material science, this compound has been used as a precursor for the synthesis of antimony-based glasses and ceramics. In biomedical research, this compound has been studied for its potential as an anticancer agent.
Métodos De Síntesis
The synthesis of Antimony iodide oxide is typically achieved by the reaction between antimony trioxide and iodine in the presence of a solvent such as ethanol or acetic acid. The reaction is exothermic and produces this compound as a yellowish powder. The chemical equation for the reaction is as follows:
Sb2O3 + 3I2 → 2this compound + I2O3
Propiedades
Número CAS |
12196-43-9 |
|---|---|
Fórmula molecular |
IOSb |
Peso molecular |
264.66 g/mol |
Nombre IUPAC |
antimony(3+);oxygen(2-);iodide |
InChI |
InChI=1S/HI.O.Sb/h1H;;/q;-2;+3/p-1 |
Clave InChI |
LZUZSOUHLZWSGS-UHFFFAOYSA-M |
SMILES |
[O-2].[Sb+3].[I-] |
SMILES canónico |
[O-2].[Sb+3].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




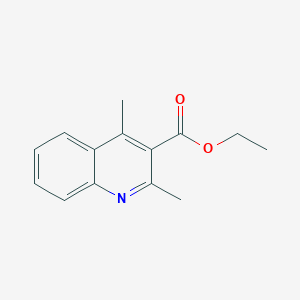


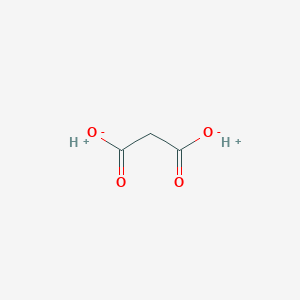
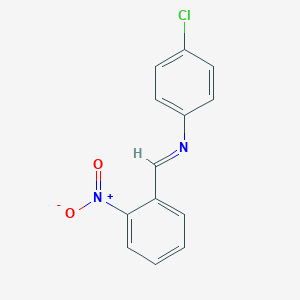
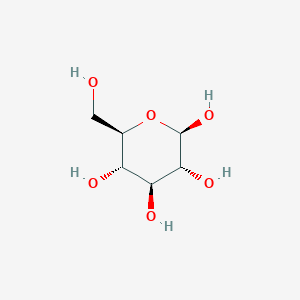
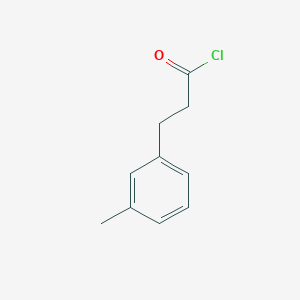

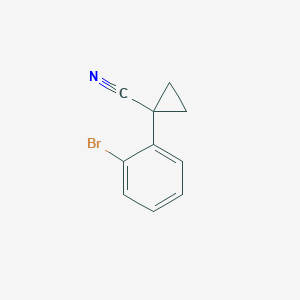
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B177750.png)

